3-Phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
3-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The structure of this compound consists of a phenyl group attached to a tetrahydroisoquinoline core, making it a significant scaffold in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst . Another method includes the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
3-Phenyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific biological context. The compound’s effects are mediated through its binding to specific proteins, altering their function and leading to various physiological responses .
Comparison with Similar Compounds
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 3,4-Dihydroisoquinoline
Comparison: 3-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in various chemical reactions, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-9,15-16H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDHZLAQOBNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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